2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide
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Overview
Description
2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting enzymes involved in DNA synthesis and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide exhibits cytotoxic effects on cancer cells and antibacterial activity against various strains of bacteria. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide is its broad spectrum of biological activity. It has shown activity against various types of cancer cells and bacteria. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the exploration of its potential applications in other fields such as nanotechnology and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide involves the reaction of 4-nitroaniline and benzyl isothiocyanate with triethylamine in dichloromethane. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound.
Scientific Research Applications
2-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-(3-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer and bacterial infections. In agriculture, it has been used as a fungicide to control plant diseases. In material science, it has been used as a precursor for the synthesis of various functional materials.
properties
IUPAC Name |
2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c23-16(19-14-7-4-8-15(9-14)22(24)25)10-21-12-18-17(20-21)26-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCAYUYHERVEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN(C=N2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6889251 |
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